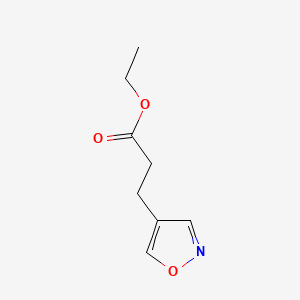
Amitriptyline-13C3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amitriptyline-13C3 Hydrochloride is a labeled compound of amitriptyline hydrochloride, where three carbon atoms are replaced with carbon-13 isotopes. Amitriptyline hydrochloride is a tricyclic antidepressant primarily used to treat major depressive disorder, neuropathic pain, and for the prevention of migraines and chronic tension headaches . The labeled version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of amitriptyline.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Amitriptyline-13C3 Hydrochloride involves the incorporation of carbon-13 isotopes into the amitriptyline molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the incorporation of the isotopes without altering the chemical structure of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and advanced synthesis techniques to ensure the consistency and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the incorporation of carbon-13 isotopes and the purity of the compound .
化学反应分析
Types of Reactions: Amitriptyline-13C3 Hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the gain of electrons, leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of different derivatives of amitriptyline
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Common reagents include halogenating agents and nucleophiles, typically under controlled temperatures and solvent conditions
Major Products Formed:
Oxidation: Hydroxylated metabolites such as (E)-10-hydroxynortriptyline.
Reduction: Reduced metabolites such as nortriptyline.
Substitution: Various derivatives depending on the substituent introduced
科学研究应用
Amitriptyline-13C3 Hydrochloride is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of amitriptyline.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of amitriptyline in biological systems.
Medicine: Used in clinical research to study the efficacy and safety of amitriptyline in treating various conditions.
Industry: Utilized in the development of analytical methods for the detection and quantification of amitriptyline in pharmaceutical formulations .
作用机制
Amitriptyline-13C3 Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system. This inhibition increases the synaptic concentration of these neurotransmitters, enhancing their activity and leading to improved mood and pain relief. The molecular targets include adrenergic and serotonergic neurons, where the compound binds to the transporters responsible for the reuptake of these neurotransmitters .
相似化合物的比较
Nortriptyline: A metabolite of amitriptyline with similar antidepressant and analgesic properties.
Imipramine: Another tricyclic antidepressant with similar mechanisms of action but different side effect profiles.
Desipramine: A tricyclic antidepressant with a higher selectivity for norepinephrine reuptake inhibition compared to serotonin .
Uniqueness: Amitriptyline-13C3 Hydrochloride is unique due to the incorporation of carbon-13 isotopes, making it a valuable tool in research for tracking and studying the pharmacokinetics and metabolism of amitriptyline. This labeled compound allows for precise and accurate measurements in various analytical techniques, providing insights into the behavior of amitriptyline in biological systems .
属性
IUPAC Name |
N,N-di((113C)methyl)-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)(113C)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H/i1+1,2+1,15+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYRPLNVJVHZGT-DGIKSOBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N([13CH3])[13CH2]CC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B589683.png)
![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-methylcyclopropane-1-carboxylic acid](/img/structure/B589684.png)


